2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone
Description
The compound 2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone features a piperazine core substituted with a 3,4-dimethoxybenzoyl group and a 4-chlorophenoxyacetyl moiety. This structure combines electron-rich aromatic systems (chlorophenoxy, dimethoxybenzoyl) with a flexible piperazine linker, which may enhance binding to biological targets such as enzymes or receptors. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C21H23ClN2O5 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23ClN2O5/c1-27-18-8-3-15(13-19(18)28-2)21(26)24-11-9-23(10-12-24)20(25)14-29-17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
JUYFFHHOOYREHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : It has shown potential in inhibiting the growth of various microorganisms, which could lead to the development of new antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that it may disrupt cellular processes in cancer cells, making it a candidate for cancer therapy.
Applications in Research and Development
The compound's applications can be categorized into several key areas:
Pharmaceutical Development
- Drug Formulation : As a lead compound, it can be modified to enhance its pharmacological properties.
- Targeted Therapy : Its ability to interact with specific cellular targets makes it suitable for developing targeted therapies in cancer treatment.
Microbiological Studies
- Antimicrobial Testing : It can be used in studies aimed at discovering new antimicrobial agents against resistant strains of bacteria and fungi.
Cancer Research
- Cell Line Studies : Investigating its effects on various cancer cell lines can provide insights into its efficacy and safety profile.
- Molecular Docking Studies : Computational studies can help predict how the compound interacts with biological targets at the molecular level.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the applications of this compound:
- In vitro studies demonstrated that modifications to the piperazine ring could enhance its antimicrobial activity against specific bacterial strains .
- A comparative study on structurally similar compounds indicated that variations in substituents significantly affect their biological activities, emphasizing the importance of chemical structure in drug development .
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Functional Analysis
Substituent Effects on Polarity and Solubility The target compound’s 3,4-dimethoxybenzoyl group introduces two methoxy (-OCH₃) groups, which enhance polarity and hydrogen-bonding capacity compared to the benzyl group in or the chloro substituents in . This may improve aqueous solubility and target interaction .
Impact of Heterocyclic Moieties The triazolopyrimidinyl group in and thienopyrimidinyl in introduce rigid, planar heterocycles. These moieties are common in kinase inhibitors (e.g., EGFR or VEGFR), suggesting possible anticancer applications . The thieno[2,3-d]pyrimidine in incorporates a sulfur atom, which may alter metabolic pathways (e.g., reduced oxidation) compared to oxygen-rich analogs.
Chlorophenoxy vs. Chloro Substituents The 4-chlorophenoxy group in the target compound and provides a larger aromatic surface area compared to the simple chloro substituent in . This could enhance π-π stacking interactions with aromatic residues in target proteins. The dual chloro groups in may increase halogen bonding but also raise toxicity risks due to higher lipophilicity .
Synthetic Accessibility All compounds utilize piperazine as a scaffold, with coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) as common synthetic routes. For example, was synthesized via a piperazine-thienopyrimidine coupling at 60°C .
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of 2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone can be broken down into two primary components:
- Chlorophenoxy group : This moiety is known for its role in enhancing the lipophilicity of compounds, which can influence their bioavailability and ability to cross biological membranes.
- Dimethoxybenzoyl-piperazine unit : This part is significant for its interaction with various receptors and enzymes in biological systems.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within the body. The piperazine ring is often associated with neurotransmitter receptor modulation, while the chlorophenoxy and dimethoxybenzoyl groups may enhance binding affinity and selectivity towards particular receptors.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit promising antimicrobial properties. For instance, studies involving related piperazine derivatives have shown effective inhibition against various bacterial strains using methods such as the tube dilution technique. These findings suggest that 2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone could possess similar activities, warranting further investigation.
Anticancer Potential
In vitro assays have been employed to evaluate the anticancer potential of compounds structurally related to 2-(4-Chlorophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone. For example, one study reported that certain piperazine derivatives demonstrated significant cytotoxic effects against cancer cell lines using the MTT assay. The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways related to this compound remain to be elucidated.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
